
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine
Descripción general
Descripción
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Template Synthesis in Macrocycles
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine has been utilized in the formation of macrocyclic compounds. For instance, a study conducted by Cabral, Murphy, and Nelson (1984) demonstrates the template synthesis of binuclear complexes with 28-atom membered macrocycles derived from 2,6-diacetyl pyridine and related amines. This process illustrates the compound's role in complex macrocyclic structures (Cabral, Murphy, & Nelson, 1984).
2. Electroluminescent Device Development
The compound has been implicated in the development of electroluminescent devices. Tsun-Ren Chen et al. (2001) synthesized a new pyridylamine, N,N′-bis(1-naphthyl)-N,N′-diphenyl-2,6-diaminopyridine (NPP), which emits intense blue color upon UV irradiation. This indicates potential applications in electroluminescent devices, showcasing the versatility of pyridine derivatives in technological applications (Chen, Chen, Keng, & Wang, 2001).
3. Water Contamination Analysis
Ripollés et al. (2011) developed a method for detecting N-nitroso-n-dipropylamine (NDPA) and other nitrosamines in drinking water. This study is crucial in understanding the environmental impact and contamination levels of such compounds in water resources, highlighting the importance of monitoring and analysis for public health (Ripollés, Pitarch, Sancho, López, & Hernández, 2011).
4. Novel Synthesis Methods
In the field of synthetic chemistry, the compound has been used as an intermediate. Du Xiao-hua (2013) explored a novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide using propargyl alcohol and dipropylamine. This research contributes to the advancement of synthetic methods in chemical manufacturing, emphasizing the compound's role as a synthesis intermediate (Xiao-hua, 2013).
Propiedades
IUPAC Name |
6-chloro-N,N-dipropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-8-14(9-4-2)11-7-5-6-10(12)13-11/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVXCHKVHDFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)

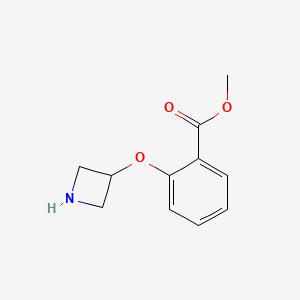
![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
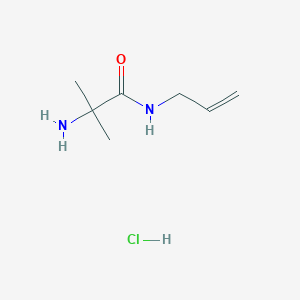
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
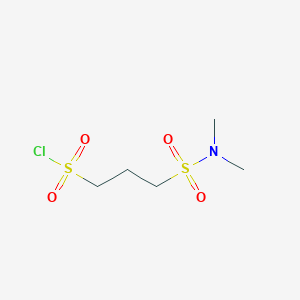
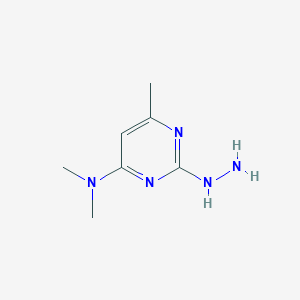
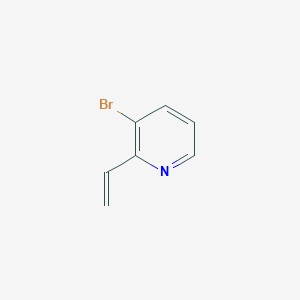
![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)

![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)
![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)

